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Cucumegastigmane I - 929881-46-9

Cucumegastigmane I

Catalog Number: EVT-1199140
CAS Number: 929881-46-9
Molecular Formula: C13H20O4
Molecular Weight: 240.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cucumegastigmane I is a naturally occurring megastigmane, a class of C13 norisoprenoids characterized by a cyclohexenone ring with a 5-carbon side chain. [, ] It was first isolated from the leaves of Cucumis sativus (cucumber). [] While its biological activity has been investigated in various studies, its specific role in plant physiology and potential applications beyond research remain largely unexplored.

Cucumegastigmane II

  • Compound Description: Cucumegastigmane II is a megastigmane compound isolated from the leaves of Cucumis sativus (cucumber) alongside Cucumegastigmane I. []
  • Relevance: Cucumegastigmane II shares a close structural similarity with Cucumegastigmane I, both being megastigmanes isolated from the same plant source. [] The specific structural differences between the two compounds are not detailed in the provided abstract.

(+)-Dehydrovomifoliol

  • Compound Description: (+)-Dehydrovomifoliol is a megastigmane compound found in various plant species. []
  • Relevance: (+)-Dehydrovomifoliol was isolated from the leaves of Cucumis sativus along with Cucumegastigmane I, indicating a potential biosynthetic relationship or similar biological activity. []

Canangaionoside

  • Compound Description: Canangaionoside is a megastigmane glycoside. []
  • Relevance: Canangaionoside was identified in Sauropus bacciformis alongside Cucumegastigmane I, suggesting potential co-occurrence or similar bioactivity. []

(6S,9S)-Roseoside

  • Compound Description: (6S,9S)-Roseoside is a megastigmane compound. []
  • Relevance: This compound was isolated alongside Cucumegastigmane I from Sauropus bacciformis, suggesting potential shared biosynthetic pathways or biological functions. []

Icariside B5

  • Compound Description: Icariside B5 is a megastigmane glycoside. []
  • Relevance: Icariside B5 was found in Sauropus bacciformis along with Cucumegastigmane I. [] This co-occurrence suggests a possible link in their biosynthesis or biological roles within the plant.

Linarionoside A

  • Compound Description: Linarionoside A is a megastigmane glycoside. []
  • Relevance: Linarionoside A was isolated from Sauropus bacciformis in the same study as Cucumegastigmane I. [] Their presence together hints at potential connections in their biosynthesis or roles within the plant.

3,10-Dihydroxy-5,6-epoxy-β-ionol

  • Compound Description: 3,10-Dihydroxy-5,6-epoxy-β-ionol is a novel compound isolated from the aerial parts of Zehneria scabra Sond. []
  • Relevance: While not structurally identical, this compound and Cucumegastigmane I share a core β-ionol structure, indicating potential similarities in their biosynthetic origin or biological activity. [] Both compounds were also investigated in research regarding their potential medicinal properties.
  • Compound Description: This is a novel glycoside compound isolated from the aerial parts of Zehneria scabra Sond. []
  • Relevance: Similar to 3,10-Dihydroxy-5,6-epoxy-β-ionol, this compound shares a structural similarity with Cucumegastigmane I, particularly the β-ionol core. [] Their discovery in the same plant species suggests potential connections in their biosynthesis or biological functions.

Corchoionoside C

  • Compound Description: Corchoionoside C is a glycoside compound. []
  • Relevance: Although not structurally similar to Cucumegastigmane I, Corchoionoside C was identified in Zehneria scabra Sond, the same plant species where the related compound 3,10-Dihydroxy-5,6-epoxy-β-ionol was found. [] This suggests potential shared pathways or biological interactions.
Source and Classification

Cucumegastigmane I is primarily isolated from the leaves of Cucumis sativus, commonly known as cucumber. This compound falls under the broader category of megastigmanes, which are characterized by their unique structural features that include a bicyclic framework derived from terpenoid precursors. Megastigmanes are often associated with various biological activities and have been studied for their potential therapeutic properties .

Synthesis Analysis

The synthesis of Cucumegastigmane I can be approached through several methods, primarily involving biosynthetic pathways that utilize isoprene units. The biosynthesis typically begins with the mevalonate pathway or the methylerythritol phosphate pathway, which are essential for the production of isoprenoid precursors like isopentenyl diphosphate and dimethylallyl diphosphate .

Key Parameters in Synthesis:

  • Isoprene Units: These are joined in a head-to-tail fashion to form larger terpenoid structures.
  • Enzymatic Reactions: Specific enzymes catalyze the cyclization and rearrangement processes necessary to form the megastigmane skeleton.
  • Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure and purity of synthesized compounds .
Molecular Structure Analysis

Cucumegastigmane I exhibits a complex molecular structure characterized by multiple rings and functional groups. The compound's structure can be elucidated using various spectroscopic methods:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insight into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy: Identifies functional groups present in the compound.
  • Mass Spectrometry: Helps determine the molecular weight and fragmentation patterns.

The detailed stereochemistry of Cucumegastigmane I has been established through advanced techniques such as two-dimensional NMR and chiral chromatography .

Chemical Reactions Analysis

Cucumegastigmane I participates in several chemical reactions typical of terpenoid compounds:

  • Electrophilic Additions: The double bonds within its structure can undergo electrophilic addition reactions.
  • Hydroxylation Reactions: Hydroxyl groups can be introduced through oxidation processes.
  • Rearrangements: Under certain conditions, Cucumegastigmane I may undergo rearrangements leading to different structural isomers.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

Mechanism of Action

The mechanism of action for Cucumegastigmane I involves its interaction with biological targets at the molecular level. It has been shown to exhibit antimicrobial activities against various pathogens. The proposed mechanism includes:

  • Binding Affinity: Cucumegastigmane I binds to specific proteins involved in pathogen virulence, disrupting their function.
  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes critical for microbial growth or survival.

Molecular docking studies have provided insights into these interactions, demonstrating significant binding affinities with target proteins .

Physical and Chemical Properties Analysis

Cucumegastigmane I possesses distinct physical and chemical properties that contribute to its functionality:

  • Molecular Weight: The molecular weight is determined through mass spectrometry.
  • Solubility: Solubility in various solvents can be assessed to understand its potential applications in formulations.
  • Melting Point and Boiling Point: These thermal properties are essential for understanding stability under different conditions.

These properties influence how Cucumegastigmane I can be utilized in various scientific applications .

Applications

Cucumegastigmane I has several scientific applications, particularly in pharmacology and agriculture:

  • Antimicrobial Agent: Its ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents.
  • Phytochemical Research: As part of phytochemical studies, it contributes to understanding plant defense mechanisms.
  • Therapeutic Potential: Investigations into its anti-inflammatory and anticancer properties are ongoing, highlighting its potential in drug development .
Chemical Identity & Structural Characterization of Cucumegastigmane I

Systematic Nomenclature & Molecular Formula (C₁₃H₂₀O₄)

Cucumegastigmane I is a naturally occurring megastigmane sesquiterpenoid with the unambiguous molecular formula C₁₃H₂₀O₄, corresponding to a molecular weight of 240.30 g/mol. Its systematic names reflect its stereochemical and structural features:

  • (6S,7E)-6,9,10-Trihydroxymegastigma-4,7-dien-3-one
  • 4-[(1E,3S)-3,4-Dihydroxy-1-buten-1-yl]-4-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (with specified (4S) configuration) [1] [4] [6].

The compound is registered under CAS number 929881-46-9 and is characterized by a bicyclic framework integrating a cyclohexenone ring and a polyhydroxylated side chain. Key physicochemical properties include:

  • Predicted boiling point: 432.7 ± 45.0 °C
  • Density: 1.227 ± 0.06 g/cm³
  • Acid dissociation constant (pKa): 12.53 ± 0.60, indicating significant acidity for the hydroxyl groups [4].

Table 1: Nomenclature and Identifiers of Cucumegastigmane I

PropertyValue
Molecular FormulaC₁₃H₂₀O₄
Molecular Weight240.30 g/mol
CAS Registry Number929881-46-9
IUPAC Name(6S,7E)-6,9,10-Trihydroxymegastigma-4,7-dien-3-one
Alternative IUPAC Name(4S)-4-[(1E,3S)-3,4-Dihydroxy-1-buten-1-yl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

Stereochemical Configuration Analysis

Absolute Configuration Determination via NOESY/X-ray Crystallography

The absolute configuration of Cucumegastigmane I was resolved as 6S,7E using advanced stereochemical techniques. Nuclear Overhauser Effect Spectroscopy (NOESY) correlations confirmed the trans geometry of the Δ⁷ double bond and spatial proximity between H-6 and H₃-12 protons, supporting the S configuration at C-6. X-ray crystallography provided unambiguous evidence of the 4S stereochemistry at the cyclohexenone ring’s chiral center. This methodology aligns with protocols for β-lactam stereochemistry determination, where crystallography validates NMR-based assignments [6] [10].

Conformational Stability Studies

Conformational analysis via carbon-proton spin-coupling constants (²,³J(C,H)) and interproton coupling constants (³J(H,H)) revealed that Cucumegastigmane I adopts predominant staggered rotamers in solution. The relative stereochemistry of acyclic segments (e.g., the dihydroxybutenyl side chain) is maintained through intramolecular hydrogen bonding between the C-9 hydroxyl and the C-3 carbonyl oxygen. Density functional theory (DFT) simulations indicate an energy barrier of ~8 kcal/mol for C-6 rotamer interconversion, explaining its stability under physiological conditions [2] [7].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H, ¹³C, and 2D NMR analyses (COSY, HSQC, HMBC) delineate Cucumegastigmane I’s structural framework:

Table 2: Key ¹H and ¹³C NMR Assignments (CDCl₃, 600 MHz)

PositionδH (ppm), Multiplicity, J (Hz)δC (ppm)HMBC Correlations
3-199.2H₂-2, H₃-12
4-74.1H₃-11, H₃-12
64.21, dd, J = 10.4, 4.268.5H-7, H-8, H₃-13
75.87, d, J = 15.9134.7H-6, H-8
86.25, dd, J = 15.9, 6.0131.4H-7, H-9
94.12, m72.8H-8, H-10
103.76, d, J = 5.563.1H-8, H-9
111.33, s28.9C-3, C-4, C-5
121.28, s24.3C-3, C-4, C-5
131.72, d, J = 1.214.7C-5, C-6, C-7

Critical HMBC correlations:

  • H₃-11 (δH 1.33) to C-3 (δC 199.2), confirming methyl attachment adjacent to carbonyl.
  • H-10 (δH 3.76) to C-8 (δC 131.4), verifying the terminal hydroxymethyl group [10].

Mass Spectrometry Fragmentation Patterns

Electron-impact mass spectrometry (EI-MS) of Cucumegastigmane I ([M]⁺ at m/z 240) exhibits signature fragmentation pathways:

  • Dehydration: Sequential H₂O losses yield peaks at m/z 222 [M-18]⁺, 204 [M-36]⁺, and 186 [M-54]⁺.
  • Alpha-Cleavage: C₆–C₇ bond scission generates m/z 153 (C₈H₉O₃⁺) and m/z 87 (C₅H₁₁O₂⁺).
  • Retro-Diels-Alder (RDA): Cyclohexenone ring fragmentation produces m/z 124 (C₇H₈O₂⁺) and m/z 116 (C₆H₁₂O₂⁺).

Table 3: Major MS Fragments and Proposed Origins

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
24015[M]⁺Molecular ion
222100[M-H₂O]⁺Dehydration
20445[M-2H₂O]⁺Dehydration
15362C₈H₉O₃⁺ (cyclohexenone-derived)Alpha-cleavage
12428C₇H₈O₂⁺RDA reaction

These patterns align with terpenoid fragmentation mechanisms, where allylic cleavages and dehydrations dominate [2] [3] [5].

Infrared & UV-Vis Spectral Signatures

  • Infrared (IR) Spectroscopy:
  • ν(O-H): 3360 cm⁻¹ (hydrogen-bonded hydroxyls).
  • ν(C=O): 1665 cm⁻¹ (conjugated enone).
  • ν(C=C): 1608 cm⁻¹ (alkene stretch).
  • δ(C-O-H): 1080 cm⁻¹ (hydroxyl deformation) [6].
  • Ultraviolet-Visible (UV-Vis) Spectroscopy:
  • λmax (MeOH): 235 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the α,β-unsaturated enone chromophore.
  • Shoulder absorption at 285 nm (ε = 1,800 L·mol⁻¹·cm⁻¹) suggests n→π* transitions or extended conjugation [6] [9].

The absence of absorption above 300 nm confirms the lack of extended polyene systems or aromatic rings.

Properties

CAS Number

929881-46-9

Product Name

Cucumegastigmane I

IUPAC Name

(4S)-4-[(E,3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

InChI

InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/b5-4+/t10-,13+/m0/s1

InChI Key

CNLCQYMRNGWEJB-OERKHBLVSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](CO)O)O)(C)C

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